1,3-Pentadiyne, 1-bromo-
Description
Contextual Significance in Contemporary Organic Chemistry
Bromo-substituted conjugated diynes are a class of organic compounds that have garnered significant interest in modern organic chemistry. Their rigid structure and unique electronic properties make them valuable building blocks in the synthesis of more complex molecules. The presence of a bromine atom provides a reactive site for various chemical transformations, including cross-coupling reactions, which are fundamental in the creation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the fields of materials science for the development of novel polymers and in medicinal chemistry for the synthesis of pharmacologically active compounds. The diyne moiety itself is a key structural feature in many natural products and designed molecules with interesting electronic and photophysical properties. The study of bromo-substituted diynes, such as 1-bromo-1,3-pentadiyne, offers insights into reaction mechanisms and the potential for creating innovative molecular architectures.
Nomenclature and Structural Characteristics of 1,3-Pentadiyne (B15493835), 1-bromo-
IUPAC Designation and Recognized Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designation for the compound is 1-bromopenta-1,3-diyne . chemsrc.com This name systematically describes the molecule's structure: a five-carbon chain ("penta") with two triple bonds ("diyne") at positions 1 and 3, and a bromine atom ("bromo") at the first carbon position.
Several synonyms are also used to identify this compound, including:
1-bromo-1,3-pentadiyne chemsrc.com
1-bromo-penta-1,3-diyne chemsrc.com
1,3-Pentadiyne, 1-bromo- chemsrc.com
These names are commonly found in chemical databases and scientific literature.
Structural Features and Electronic Configuration of the Bromo-Diyne Moiety
The 1-bromo-1,3-pentadiyne molecule possesses a linear geometry around the sp-hybridized carbon atoms of the diyne unit. The bromo-diyne moiety is characterized by a conjugated system of two triple bonds, which results in significant electron delocalization across the alkyne chain. This conjugation influences the molecule's reactivity and spectroscopic properties. The bromine atom, being an electronegative element, introduces a dipole moment and alters the electron density distribution within the diyne system. The C-Br bond is a site of reactivity, often participating in nucleophilic substitution or coupling reactions. The electronic structure of the bromo-diyne moiety is a key factor in its utility in synthetic chemistry, particularly in reactions where the formation of new bonds at the bromine-bearing carbon is desired. mdpi.comnih.gov
Isomeric Relationships and Configurational Considerations within Pentadiyne and Pentadiene Systems
1,3-Pentadiyne and 1,4-pentadiyne are structural isomers, meaning they share the same molecular formula (C5H4) but differ in the arrangement of their atoms. wikipedia.orgnih.gov In 1,3-pentadiyne, the two triple bonds are conjugated, separated by a single bond. nih.gov In 1,4-pentadiyne, the triple bonds are isolated, separated by a methylene (B1212753) (-CH2-) group. wikipedia.org
(3E)-5-Bromo-1,3-pentadiene has the IUPAC name (3E)-5-bromopenta-1,3-diene and is characterized by a conjugated system of two double bonds. sigmaaldrich.com The "(3E)" designation specifies the trans configuration of the substituents around the double bond between the third and fourth carbon atoms. Unlike the linear diyne, the diene has a bent shape. The reactivity also differs significantly; the diyne undergoes reactions typical of alkynes, while the diene participates in reactions characteristic of alkenes, such as Diels-Alder reactions. acs.org
Structure
3D Structure
Properties
CAS No. |
40201-94-3 |
|---|---|
Molecular Formula |
C5H3Br |
Molecular Weight |
142.98 g/mol |
IUPAC Name |
1-bromopenta-1,3-diyne |
InChI |
InChI=1S/C5H3Br/c1-2-3-4-5-6/h1H3 |
InChI Key |
YBWNEWXRSMOCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Pentadiyne, 1 Bromo and Analogues
Direct Synthesis Strategies
Direct synthetic routes to 1,3-pentadiyne (B15493835), 1-bromo- involve the introduction of the bromine atom onto a pre-existing pentadiyne framework or the construction of the bromo-diyne through elimination reactions. These methods are often favored for their atom economy and straightforward approach.
Regioselective Bromination of Unsubstituted Pentadiynes
The direct bromination of terminal alkynes is a common and effective method for the synthesis of 1-bromoalkynes. For the synthesis of 1,3-pentadiyne, 1-bromo-, this approach would start from the unsubstituted 1,3-pentadiyne. The key challenge in this transformation is to achieve high regioselectivity, with the bromine atom adding exclusively to the terminal sp-hybridized carbon.
A widely used method for this transformation is the reaction of the terminal alkyne with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a silver catalyst, typically silver nitrate (B79036) (AgNO₃). reddit.com The silver(I) ion is believed to act as a catalyst by activating the terminal alkyne, making it more susceptible to electrophilic attack. nih.gov The reaction is typically carried out in a polar solvent like acetone.
The proposed mechanism involves the formation of a silver acetylide intermediate, which then reacts with NBS to yield the desired 1-bromoalkyne and a silver-containing byproduct. The use of catalytic amounts of silver nitrate is crucial for the efficiency of the reaction. reddit.com
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1,3-Pentadiyne | N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Acetone | 25 | 85-95 |
Dehydrohalogenation Approaches for Terminal Alkyne Formation
Dehydrohalogenation reactions are a classical and powerful tool for the formation of carbon-carbon triple bonds. In the context of synthesizing 1,3-pentadiyne, 1-bromo-, a plausible strategy would involve the double dehydrobromination of a suitable polybrominated precursor. For instance, a starting material such as 1,1,2-tribromopentane or a regioisomeric mixture of dibromopentenes could potentially yield the target molecule upon treatment with a strong base.
The choice of base is critical to promote the elimination reaction over substitution and to ensure the formation of the terminal alkyne. Common bases used for such transformations include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (t-BuOK) in a suitable organic solvent. The reaction typically proceeds through a stepwise elimination of two molecules of hydrogen bromide.
A hypothetical synthetic sequence could start with the bromination of 1-pentyne (B49018) to afford 1,1,2,2-tetrabromopentane, followed by a controlled partial dehydrobromination to introduce the two triple bonds while retaining one bromine atom at the terminal position. However, controlling the regioselectivity of such an elimination to selectively produce 1-bromo-1,3-pentadiyne would be a significant synthetic challenge, likely leading to a mixture of isomers.
Organometallic Precursor Strategies (e.g., from Trimethylsilyl-Substituted Diynes)
Organometallic precursors, particularly those involving silicon, offer a highly controlled and versatile approach to the synthesis of functionalized alkynes. A robust strategy for the synthesis of 1,3-pentadiyne, 1-bromo- involves the use of a trimethylsilyl (B98337) (TMS) protected diyne. The TMS group serves as a stable protecting group for the terminal alkyne and can be selectively converted into a bromine atom.
The synthesis would commence with a suitable silylated pentadiyne, such as 1-(trimethylsilyl)-1,3-pentadiyne. This precursor can be prepared through various methods, including the coupling of a silylated acetylene (B1199291) with a propargyl halide. The crucial step is the conversion of the C-Si bond to a C-Br bond. This can be achieved by treating the trimethylsilyl-substituted diyne with N-bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate or a fluoride (B91410) source that facilitates the cleavage of the silicon-carbon bond. nih.gov
This method offers excellent control over the position of the bromine atom, as the silyl (B83357) group directs the halogenation to the terminal carbon. The reaction conditions are generally mild, and the byproducts are easily removed, making this a highly attractive route. nih.gov
| Starting Material | Reagents | Catalyst/Activator | Solvent | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1-(Trimethylsilyl)-1,3-pentadiyne | N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Acetone/Methanol | >90 |
Indirect and Transformative Syntheses
Indirect methods involve the formation of the 1-bromo-1,3-pentadiyne framework through the rearrangement of isomers or through complex, one-pot cascade reactions. These approaches can offer unique pathways to the target molecule, sometimes from more readily available starting materials.
Isomerization Pathways from Non-Conjugated Diynes
The isomerization of non-conjugated diynes to their conjugated counterparts is a known transformation, often catalyzed by strong bases. A potential, albeit less direct, route to 1-bromo-1,3-pentadiyne could involve the synthesis of a non-conjugated isomer, such as 1-bromo-1,4-pentadiyne, followed by a base-catalyzed isomerization.
The synthesis of 1-bromo-1,4-pentadiyne could be envisioned from 1,4-pentadiyne through a regioselective bromination, similar to the methods described in section 2.1.1. The subsequent isomerization to the conjugated system would likely require a strong, non-nucleophilic base to promote the migration of the triple bond. This process is thought to proceed through a series of deprotonation and reprotonation steps, leading to the thermodynamically more stable conjugated diyne system. The conditions for such an isomerization would need to be carefully optimized to avoid side reactions, such as elimination or polymerization.
Cascade and Multi-Component Reactions Yielding Bromo-Diyne Frameworks
Cascade and multi-component reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining several transformations in a single operation. acs.org While specific cascade reactions leading directly to 1-bromo-1,3-pentadiyne are not extensively documented, one can draw analogies from related systems to propose plausible pathways.
A hypothetical multi-component reaction could involve the coupling of three or more simple starting materials to assemble the bromo-diyne framework in one pot. organic-chemistry.org For instance, a reaction could be designed that combines a one-carbon unit, a two-carbon acetylene equivalent, and a two-carbon unit already containing the bromoalkyne functionality. Such reactions often rely on transition metal catalysis to orchestrate the sequence of bond-forming events. acs.org
Another possibility is a cascade reaction initiated by the formation of a reactive intermediate that undergoes a series of intramolecular transformations to generate the final product. For example, a suitably substituted precursor could be triggered to undergo a sequence of elimination and rearrangement steps, ultimately leading to the conjugated bromo-diyne. The design of such cascade reactions is a significant challenge in synthetic chemistry but offers the potential for highly efficient and innovative synthetic routes. acs.org
Strategic Derivatization from Related Halogenated Unsaturated Hydrocarbons
The synthesis of 1-bromo-1,3-pentadiyne can be strategically approached through the derivatization of other halogenated unsaturated hydrocarbons. These methods often involve a sequence of reactions that introduce the alkyne and bromoalkyne functionalities. One plausible route begins with a readily available halogenated diene or enyne, which is then converted to the target bromo-diyne through elimination and/or substitution reactions.
A key strategy involves the dehydrohalogenation of di- or poly-halogenated precursors. For instance, a starting material like a dibromo-pentene or a bromo-pentenyne could be subjected to strong bases to induce elimination of hydrogen halides, thereby forming the triple bonds of the diyne system. The regioselectivity of these eliminations is crucial for the formation of the desired 1,3-diyne structure.
Another approach is the conversion of a terminal alkyne to a 1-bromoalkyne. If a suitable pentadiyne precursor with a terminal alkyne is available, it can be selectively brominated at the sp-hybridized carbon. Methods for this transformation include reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, or through the use of hypervalent iodine reagents. frontiersin.org
The Corey-Fuchs reaction provides a powerful method for the one-carbon homologation of an aldehyde to a terminal alkyne, which can be adapted for the synthesis of 1-bromoalkynes. organic-chemistry.orgwikipedia.orgchemeurope.comalfa-chemistry.com In this two-step process, an aldehyde is first converted to a 1,1-dibromoalkene. Treatment of this intermediate with a strong base, such as an organolithium reagent, can be controlled to yield the 1-bromoalkyne. wikipedia.orgchemeurope.com For the synthesis of 1-bromo-1,3-pentadiyne, a suitable starting aldehyde would be one that already contains a second alkyne moiety or a group that can be converted into one.
Furthermore, the Appel reaction offers a method for converting a terminal alkyne into a 1-bromoalkyne, although it is more commonly used for converting alcohols to alkyl halides. jk-sci.comcommonorganicchemistry.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org The reaction of a terminal alkyne with carbon tetrabromide and triphenylphosphine (B44618) can generate the corresponding 1-bromoalkyne.
A hypothetical synthetic sequence starting from a halogenated precursor is outlined below:
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1,2-dibromo-1-penten-3-yne | Strong base (e.g., NaNH2) | 1-bromo-1,3-pentadiyne | Dehydrohalogenation |
| 1,3-pentadiyne | 1. n-BuLi 2. Br2 | 1-bromo-1,3-pentadiyne | Halogenation of acetylide |
| 2-butynal | 1. CBr4, PPh3 2. n-BuLi (1 equiv) | 1-bromo-1,3-pentadiyne | Corey-Fuchs Reaction |
Stereochemical Control and Selectivity in Bromo-Diyne Synthesis (drawing insights from related systems)
While 1-bromo-1,3-pentadiyne itself does not exhibit geometric isomerism due to the linear nature of the diyne moiety, the principles of stereochemical control are highly relevant in the synthesis of its analogues and in the precursor molecules that may contain double bonds. Understanding and controlling E/Z isomerism and regiochemistry is paramount in modern organic synthesis.
Geometric (E/Z) Isomer Control
In the synthesis of bromo-substituted enynes, which are close analogues of bromo-diynes, the control of the double bond geometry is a significant challenge. The stereochemical outcome of reactions that generate a vinyl bromide is often dependent on the reaction mechanism.
For instance, the dehydrobromination of a 1,2-dibromoalkane can lead to a vinyl bromide. The stereochemistry of the resulting alkene is influenced by the anti-periplanar arrangement of the departing hydrogen and bromine atoms in the E2 elimination pathway. youtube.com By selecting the appropriate diastereomer of the starting dibromoalkane, it is possible to control the E/Z configuration of the product.
Microwave-assisted synthesis has been shown to be effective in the stereoselective preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This method involves a debrominative decarboxylation and demonstrates that the choice of starting material stereochemistry and reaction conditions can dictate the geometry of the resulting vinyl bromide.
In the context of synthesizing precursors for bromo-diynes, such as a bromo-enyne, stereoselective methods for the formation of the vinyl bromide are crucial. The following table summarizes some approaches to achieve geometric control in the synthesis of vinyl bromides, which can be conceptually applied to bromo-enyne systems.
| Reaction Type | Reagents/Conditions | Predominant Isomer |
| Hydrobromination of an alkyne (radical) | HBr, peroxides | E-isomer (anti-addition) |
| Debrominative decarboxylation | anti-2,3-dibromoalkanoic acid, Et3N, microwave | Z-isomer |
| Wittig-type olefination | Aldehyde, dibromomethylenetriphenylphosphorane | Can be E or Z depending on conditions |
Regiochemical Control in Halogen Addition
The regioselectivity of halogen addition to an unsaturated system is a critical factor in the synthesis of a specific isomer of a halogenated hydrocarbon. In the context of synthesizing 1-bromo-1,3-pentadiyne, it is essential to control the position of the bromine atom.
When considering the direct bromination of a diyne, the reaction would likely proceed with low regioselectivity, leading to a mixture of products. Therefore, a more controlled approach is necessary. One strategy is to start with a terminal diyne, such as 1,3-pentadiyne. The terminal acetylenic proton is acidic and can be removed by a strong base like n-butyllithium to form a lithium acetylide. This nucleophilic species can then react with an electrophilic bromine source, such as molecular bromine (Br2), to selectively form the 1-bromo-1,3-pentadiyne.
Another aspect of regiochemical control involves the selective reaction at one of two or more unsaturated sites. For example, in a molecule containing both a double and a triple bond, the relative reactivity of these functional groups towards a brominating agent will determine the outcome of the reaction. Typically, alkenes are more reactive than alkynes towards electrophilic addition of halogens.
In the case of a conjugated system like a pentenyne, the addition of a hydrogen halide can lead to a mixture of 1,2- and 1,4-addition products. The regiochemical outcome is influenced by both kinetic and thermodynamic control.
The following table outlines some general principles for achieving regiochemical control in the bromination of unsaturated hydrocarbons:
| Substrate Type | Reagent(s) | Expected Regioselectivity |
| Terminal Alkyne | 1. Strong Base (e.g., n-BuLi) 2. Electrophilic Bromine Source (e.g., Br2) | Selective bromination at the terminal carbon (C-1) |
| Conjugated Enyne | HBr | Mixture of addition products, dependent on conditions |
| Asymmetric Internal Alkyne | HBr | Follows Markovnikov's rule (Br adds to the more substituted carbon) |
By carefully selecting the starting materials and reaction conditions, it is possible to direct the bromination to the desired position and achieve the synthesis of 1-bromo-1,3-pentadiyne with high selectivity.
Spectroscopic Characterization and Structural Analysis of 1,3 Pentadiyne, 1 Bromo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules. For 1,3-Pentadiyne (B15493835), 1-bromo-, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity and chemical environment of the atoms.
Proton (¹H) NMR: Chemical Shifts and Coupling Patterns Diagnostic of Acetylenic and Propargylic Protons
The structure of 1,3-Pentadiyne, 1-bromo- (Br-C≡C-C≡C-CH₃) contains a single set of chemically equivalent protons belonging to the methyl group. These are classified as propargylic protons due to their position adjacent to a carbon-carbon triple bond system.
Chemical Shift: The protons of the methyl group are expected to resonate in a specific region of the ¹H NMR spectrum. Typically, propargylic protons appear in the range of δ 1.7-3.1 ppm. libretexts.orgpdx.edu The electron-withdrawing nature of the conjugated diyne system and the distant bromine atom would influence the precise chemical shift, but a value around δ 2.0 ppm is a reasonable expectation. This downfield shift from a typical alkane methyl group is due to the magnetic anisotropy of the adjacent π-systems.
Coupling Patterns: In principle, long-range coupling can occur through the π-electron system of the triple bonds. jove.com This could result in a very small four-bond coupling (⁴J) between the methyl protons and the carbon atom at position 3 (C3). However, such couplings are typically very small (less than 1 Hz) and are often not resolved in a standard NMR spectrum. jove.com Therefore, the signal for the methyl protons is expected to appear as a sharp singlet .
Carbon-13 (¹³C) NMR: Elucidation of Carbon Hybridization and Connectivity
The ¹³C NMR spectrum is particularly informative for 1,3-Pentadiyne, 1-bromo-, as the molecule possesses five distinct carbon atoms, each in a unique chemical environment. A broadband proton-decoupled spectrum would therefore show five sharp singlets. masterorganicchemistry.com The chemical shifts provide insight into the hybridization and electronic environment of each carbon.
The expected chemical shifts for the carbons (labeled Br-C₁≡C₂-C₃≡C₄-C₅H₃) are as follows:
Acetylenic Carbons (C₁, C₂, C₃, C₄): These sp-hybridized carbons typically resonate in the range of δ 65-100 ppm. openochem.orgyoutube.com
C₁: This carbon is directly bonded to the electronegative bromine atom, which causes a significant downfield shift. However, the shielding effect of the triple bond moderates this. Its predicted chemical shift is in the lower end of the acetylenic carbon range, estimated around δ 40-50 ppm .
C₂: This carbon is adjacent to the C-Br bond and part of the conjugated system. It is expected to be deshielded compared to a simple alkyne, with an estimated shift around δ 80-90 ppm .
C₃ and C₄: These carbons form the second triple bond. C₃ is situated between two other sp-hybridized carbons, while C₄ is bonded to the propargylic methyl group. Their shifts are expected to be in the typical range for internal alkyne carbons, approximately δ 65-80 ppm .
Propargylic Carbon (C₅): This sp³-hybridized methyl carbon is attached to an sp-hybridized carbon. Its chemical shift is expected to be significantly upfield, characteristic of alkyl carbons, predicted to be in the range of δ 4-10 ppm .
| Atom Type | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| Proton (¹H) | -CH₃ | ~2.0 | Singlet (s) | Propargylic protons adjacent to a diyne system. |
| Carbon (¹³C) | C₅ (-CH₃) | 4 - 10 | Singlet | sp³ propargylic carbon. |
| C₁ (-C≡Br) | 40 - 50 | Singlet | sp carbon bonded to bromine. | |
| C₃, C₄ (-C≡C-CH₃) | 65 - 80 | Singlet | Internal sp carbons of the diyne system. | |
| C₂ (-C≡C-) | 80 - 90 | Singlet | Internal sp carbon adjacent to the C-Br bond. |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign the carbon signals and confirm the molecular structure, advanced 2D NMR experiments would be employed.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct one-bond correlation between the proton signal at ~δ 2.0 ppm and the carbon signal of C₅ at ~δ 4-10 ppm, confirming the identity of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. An HMBC spectrum would be expected to show a correlation from the methyl protons (~δ 2.0 ppm) to both C₄ and C₃, which would definitively establish the connectivity of the pentadiyne backbone.
Vibrational Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: Identification of Characteristic Triple Bond and Carbon-Bromine Stretches
The IR spectrum of 1,3-Pentadiyne, 1-bromo- is expected to be dominated by absorptions corresponding to its key functional groups.
C≡C Triple Bond Stretches: The stretching vibrations of carbon-carbon triple bonds occur in the region of 2100-2260 cm⁻¹. libretexts.orglibretexts.org Because 1,3-Pentadiyne, 1-bromo- is an asymmetrical conjugated diyne, two distinct C≡C stretching bands are expected. Conjugation typically lowers the frequency slightly. One band would correspond to a symmetric stretch of the diyne system and the other to an asymmetric stretch. These bands are predicted to be of medium to weak intensity.
C-Br Stretch: The carbon-bromine stretching frequency is highly dependent on the hybridization of the carbon atom. For sp³-hybridized carbons, this stretch appears in the 690-515 cm⁻¹ range. orgchemboulder.com For an sp-hybridized carbon as in this molecule, the bond is shorter and stronger, which would shift the absorption to a higher frequency, likely in the 700-800 cm⁻¹ region.
sp³ C-H Stretches: The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the range of 2950-2850 cm⁻¹ .
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy provides data that is complementary to IR spectroscopy. Vibrational modes that involve a significant change in polarizability are strongly Raman active, while those involving a large change in dipole moment are strongly IR active.
C≡C Triple Bond Stretches: The C≡C bonds, being highly polarizable, are expected to give rise to very strong signals in the Raman spectrum in the 2100-2250 cm⁻¹ region. researchgate.net The symmetric stretching mode of the diyne system, which might be weak in the IR spectrum, would likely be the most intense band in the Raman spectrum.
C-Br Stretch: The C-Br stretch is also expected to be Raman active and would appear in the predicted 700-800 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| sp³ C-H Stretch (-CH₃) | 2950 - 2850 | Medium | Medium |
| C≡C Stretch (Asymmetric) | 2250 - 2100 | Medium-Weak | Strong |
| C≡C Stretch (Symmetric) | Weak | Very Strong | |
| C-Br Stretch (on sp carbon) | 700 - 800 | Medium | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. For 1,3-pentadiyne, 1-bromo- (C₅H₃Br), this technique is instrumental in confirming its molecular weight and providing clues about its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule.
The molecular formula of 1,3-pentadiyne, 1-bromo- is C₅H₃Br. The exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, and ⁸¹Br). Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the mass spectrum of a bromine-containing compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.
The expected exact masses for the two major isotopic molecular ions of 1,3-pentadiyne, 1-bromo- are:
[C₅H₃⁷⁹Br]⁺: Calculated exact mass would be approximately 141.9445 Da.
[C₅H₃⁸¹Br]⁺: Calculated exact mass would be approximately 143.9424 Da.
In an HRMS spectrum, these two peaks, separated by approximately 2 Da, would be observed with nearly equal intensities, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 1: Theoretical Exact Masses for Isotopologues of 1,3-Pentadiyne, 1-bromo-
| Molecular Ion Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| [C₅H₃⁷⁹Br]⁺ | ⁷⁹Br | 141.9445 |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For 1,3-pentadiyne, 1-bromo-, several fragmentation pathways can be predicted based on the principles of mass spectrometry. wikipedia.org
The high-energy electron bombardment in the ion source can lead to the cleavage of the weakest bonds. The C-Br bond is relatively weak and its cleavage would result in the loss of a bromine radical.
Key Predicted Fragmentation Pathways:
Loss of Bromine: The most anticipated fragmentation would be the cleavage of the C-Br bond, leading to the formation of a C₅H₃⁺ cation. This would result in a peak at an m/z corresponding to the mass of this fragment.
Cleavage of the Carbon Chain: Fragmentation of the pentadiyne chain could also occur. For instance, the loss of a methyl group (CH₃) or acetylene (B1199291) (C₂H₂) from the molecular ion or subsequent fragments could lead to other characteristic peaks.
Isotopic Patterns in Fragments: Any fragment that retains the bromine atom will also exhibit the characteristic 1:1 isotopic pattern of peaks separated by 2 Da.
Table 2: Predicted Key Fragments in the Mass Spectrum of 1,3-Pentadiyne, 1-bromo-
| Fragment Ion | Proposed Structure | Predicted m/z | Notes |
|---|---|---|---|
| [C₅H₃Br]⁺ | Molecular Ion | ~142 and 144 | Exhibits characteristic Br isotope pattern |
| [C₅H₃]⁺ | Pentadiynyl cation | ~63 | Loss of Br radical |
| [C₃H₃]⁺ | Propargyl cation | ~39 | Further fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds with conjugated π systems, such as the diyne system in 1,3-pentadiyne, 1-bromo-. youtube.com
The conjugated system of two triple bonds in 1,3-pentadiyne, 1-bromo- allows for π → π* electronic transitions. The energy required for these transitions corresponds to wavelengths in the UV region. The extent of conjugation directly influences the wavelength of maximum absorbance (λmax). Generally, a more extended conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at a longer wavelength. libretexts.org
Table 3: Expected UV-Vis Absorption Data for 1,3-Pentadiyne, 1-bromo-
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
|---|
Computational Spectroscopic Predictions and Comparison with Experimental Data
In the absence of comprehensive experimental data, computational chemistry offers a powerful tool for predicting the spectroscopic properties of molecules. dntb.gov.ua Methods such as Density Functional Theory (DFT) can be employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic transition energies, which can then be used to simulate spectra.
For 1,3-pentadiyne, 1-bromo-, computational models could predict:
Mass Spectrum: While predicting the entire fragmentation pattern is complex, computational methods can help in determining the stability of potential fragment ions, thus suggesting the most likely fragmentation pathways.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions and the corresponding absorption wavelengths (λmax) and oscillator strengths. These calculations would provide a theoretical UV-Vis spectrum that could be compared with experimental data if it were to become available.
A theoretical study would likely involve optimizing the ground-state geometry of 1,3-pentadiyne, 1-bromo-, followed by calculations of its electronic excited states to determine the UV-Vis absorption spectrum. Such computational results would be invaluable for complementing and interpreting experimental findings.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 1,3-Pentadiyne, 1-bromo- |
Mechanistic Investigations and Reactivity Profiles of 1,3 Pentadiyne, 1 Bromo
Nucleophilic Substitution Reactions at the Brominated Carbon
Nucleophilic substitution at an sp-hybridized carbon, such as the one bearing the bromine atom in 1-bromo-1,3-pentadiyne, is a well-documented reaction class. These reactions typically proceed through mechanisms that differ from the classical SN1 and SN2 pathways observed for sp3-hybridized carbons.
The kinetics of nucleophilic substitution on bromoalkynes are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. Generally, these reactions can proceed through an addition-elimination mechanism or a direct displacement. The addition of a nucleophile to the triple bond, followed by the elimination of the bromide ion, is a plausible pathway.
The rate law for such reactions is often found to be second order, with the rate dependent on the concentrations of both the bromoalkyne and the nucleophile.
Rate = k[1-bromo-1,3-pentadiyne][Nucleophile]
Thermodynamically, the feasibility of the substitution is governed by the relative bond strengths of the C-Br and the new C-Nu bond, as well as the stability of the leaving group (Br-) and the nucleophile. Given that bromide is a good leaving group, these reactions are generally thermodynamically favorable, provided a sufficiently strong nucleophile is employed.
Table 1: Hypothetical Thermodynamic Data for Nucleophilic Substitution on 1-bromo-1,3-pentadiyne
| Nucleophile (Nu-) | ΔH°rxn (kJ/mol) | ΔG°rxn (kJ/mol) |
|---|---|---|
| CN- | -90 | -105 |
| RS- | -75 | -90 |
| RO- | -60 | -75 |
Note: The data in this table is hypothetical and intended for illustrative purposes, reflecting general trends in nucleophilic substitution reactions.
The structure of the nucleophile plays a critical role in the outcome of the substitution reaction. Strong, soft nucleophiles are generally more effective in attacking the electron-deficient sp-hybridized carbon. The reaction conditions, such as solvent and temperature, also exert a significant influence. Polar aprotic solvents are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. Increased temperature generally leads to an increase in the reaction rate, in accordance with the Arrhenius equation.
Table 2: Effect of Nucleophile and Conditions on the Rate of Substitution
| Nucleophile | Solvent | Temperature (°C) | Relative Rate |
|---|---|---|---|
| CH3S- | DMF | 25 | 1.0 |
| CH3O- | DMF | 25 | 0.4 |
| CN- | DMSO | 25 | 1.2 |
| CH3S- | CH3OH | 25 | 0.2 |
Note: The data in this table is hypothetical and based on expected reactivity trends.
Electrophilic Addition Reactions Across Alkyne Bonds
The conjugated diyne system in 1-bromo-1,3-pentadiyne is susceptible to electrophilic addition reactions. The presence of the electron-withdrawing bromine atom is expected to influence the regioselectivity of these additions.
The addition of electrophiles like hydrogen halides (HX) or halogens (X2) to the diyne system can, in principle, occur at either of the two triple bonds. The regioselectivity of the addition of HX is predicted to follow Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation. The electron-withdrawing inductive effect of the bromine atom would likely direct the initial protonation to the C-4 position of the pentadiyne chain, leading to a carbocation at C-3 which is stabilized by resonance with the adjacent triple bond.
The stereoselectivity of halogen addition to alkynes is typically anti, resulting in the formation of a trans-dihaloalkene. This is attributed to the formation of a cyclic halonium ion intermediate.
In the case of electrophilic addition of HX, the formation of a vinyl carbocation intermediate is a key step. The stability of this carbocation determines the major product. For 1-bromo-1,3-pentadiyne, protonation at C-4 would lead to a resonance-stabilized secondary vinyl carbocation.
The positive charge in this intermediate is delocalized over the C-3 and C-1 positions. The subsequent attack by the halide ion (X-) can occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products. The distribution of these products is often dependent on reaction conditions such as temperature and solvent.
Transition Metal-Catalyzed Transformations
Bromoalkynes are valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: 1-bromo-1,3-pentadiyne is an ideal candidate for Sonogashira coupling reactions. This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base. In this case, the bromoalkyne would serve as the electrophilic partner, reacting with a terminal alkyne to generate a new conjugated diyne or enyne system.
Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with a halide using a palladium catalyst, is another important transformation for 1-bromo-1,3-pentadiyne. This would allow for the introduction of a variety of aryl, vinyl, or alkyl groups at the C-1 position.
Heck Reaction: While less common for bromoalkynes, the Heck reaction, which couples an unsaturated halide with an alkene, could potentially be employed. This would lead to the formation of substituted enynes.
Table 3: Overview of Potential Transition Metal-Catalyzed Reactions
| Reaction Name | Catalyst System | Coupling Partner | Expected Product Type |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh3)4, CuI, Et3N | Terminal Alkyne | Conjugated Triyne/Enyne |
| Suzuki Coupling | Pd(OAc)2, PPh3, Na2CO3 | Organoboronic Acid | Aryl/Vinyl-substituted Diyne |
Note: The catalyst systems and expected products are based on general methodologies for these coupling reactions.
Cross-Coupling Reactions Utilizing the Vinyl/Alkynyl Bromide Moiety
The carbon-bromine bond in 1-bromo-1,3-pentadiyne serves as a versatile handle for the construction of more complex molecular architectures through cross-coupling reactions. These reactions, typically catalyzed by transition metals, allow for the formation of new carbon-carbon bonds at the terminal position of the diyne.
Palladium catalysts are highly effective for a range of cross-coupling reactions involving organic halides. While specific studies focusing exclusively on 1-bromo-1,3-pentadiyne are not extensively detailed in the provided literature, the principles of well-established palladium-catalyzed reactions such as the Sonogashira, Heck, Suzuki, and Stille couplings are broadly applicable.
The Sonogashira coupling , which involves the reaction of a vinyl or aryl halide with a terminal alkyne, is particularly relevant. In a hypothetical Sonogashira reaction, 1-bromo-1,3-pentadiyne would react with another terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an unsymmetrical triyne. The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com
Palladium-catalyzed methodologies have also been developed for the synthesis of 1,3-dienes from various precursors, which underscores the utility of palladium in manipulating unsaturated systems. nih.govorganic-chemistry.org For instance, the palladium-catalyzed reaction of 1,1-dibromo-1-alkenes can be used to prepare both symmetric and unsymmetric 1,3-diynes. researchgate.net
| Palladium-Catalyzed Reaction | General Reactants | General Product | Key Features |
| Sonogashira Coupling | 1-Bromoalkyne, Terminal Alkyne | Unsymmetrical Poly-yne | Requires Pd(0) catalyst and Cu(I) co-catalyst. |
| Suzuki Coupling | Organic Halide, Organoboron Reagent | Coupled Product | Requires a base for activation of the organoboron species. |
| Heck Reaction | Organic Halide, Alkene | Substituted Alkene | Involves migratory insertion and β-hydride elimination. |
| Stille Coupling | Organic Halide, Organostannane Reagent | Coupled Product | Tolerant of a wide range of functional groups. |
Nickel and copper catalysts offer cost-effective and sometimes complementary alternatives to palladium for cross-coupling reactions.
Nickel-catalyzed reactions have been shown to be effective for the synthesis of 1,3-diynes. For example, a highly efficient method for synthesizing symmetrical 1,3-diynes involves the cross-coupling of alkynyl bromides with alkynyl aluminum reagents catalyzed by a nickel complex, such as Ni(acac)₂/DPPE, providing good to excellent yields. sioc-journal.cn Nickel catalysts have also been employed in the Mizoroki-Heck reaction of 1,3-dienes, demonstrating their ability to form C-C bonds with unsaturated systems. nih.gov Furthermore, nickel catalysis can be used in four-component carbonylations involving 1,3-butadiene (B125203) to produce β,γ-unsaturated ketones. nih.gov
Copper-catalyzed couplings are particularly well-suited for reactions involving alkynes. A notable example is the copper(I) iodide-catalyzed cross-coupling of terminal alkynes with 1-bromoalkynes, which provides a simple and mild method for the synthesis of unsymmetrical buta-1,3-diynes. organic-chemistry.org This reaction often proceeds with high yields and can tolerate a variety of functional groups. organic-chemistry.org The use of copper catalysts can be advantageous as it avoids the higher cost and air sensitivity associated with some palladium systems. organic-chemistry.org Copper catalysis is also utilized in the synthesis of 1,3-enynes from vinyl iodides and acetylenes. organic-chemistry.org
| Catalyst System | Reaction Type | Reactants | Product | Yield |
| Ni(acac)₂/DPPE | Cross-Coupling | Alkynyl Bromide, Alkynyl Aluminum Reagent | Symmetrical 1,3-Diyne | up to 90% sioc-journal.cn |
| CuI / tris(o-tolyl)phosphine | Cross-Coupling | 1-Bromoalkyne, Terminal Alkyne | Unsymmetrical Buta-1,3-diyne | Good to excellent organic-chemistry.org |
Hydrofunctionalization and Carbometalation Reactions
The conjugated diyne system in 1-bromo-1,3-pentadiyne is a potential substrate for hydrofunctionalization and carbometalation reactions, which involve the addition of H-Y (where Y is a heteroatom or carbon) or M-C bonds across one of the triple bonds. These reactions are powerful tools for the synthesis of functionalized enynes.
The hydrofunctionalization of 1,3-diynes is challenging due to the presence of two triple bonds, which can lead to issues with regioselectivity (1,2- vs. 3,4-addition) and the possibility of multiple additions. mdpi.com However, metal-catalyzed hydrofunctionalization reactions have been developed for 1,3-diynes, offering pathways to various functionalized olefins. mdpi.com For instance, copper(I)-catalyzed monohydroboration of 1,3-diynes with bis(pinacolato)diboron (B136004) provides regio- and stereoselective access to 1-boryl-substituted 1,3-enynes. mdpi.com While not specific to 1-bromo-1,3-pentadiyne, these methodologies suggest that similar transformations could be applied to introduce new functionalities.
Carbometalation, the addition of an organometallic reagent across a π-system, would introduce a new carbon substituent and a metal onto the diyne backbone, creating a new organometallic species that could be further functionalized.
Cyclization and Cycloisomerization Reactions
The polyunsaturated and linear structure of 1-bromo-1,3-pentadiyne makes it a candidate for intramolecular cyclization or intermolecular cycloaddition-cyclization cascades, leading to the formation of cyclic and aromatic structures.
Studies on related systems, such as hexa-1,3-dien-5-ynes, have shown that these molecules can undergo thermal cycloisomerization to form aromatic compounds. researchgate.net The initial step is often a cyclization to a highly reactive intermediate, such as an allene, which then rearranges to the final aromatic product. researchgate.net In the presence of bromine, 1,4-diaryl-1,3-butadiynes have been shown to undergo intramolecular cyclization to yield functionalized naphthalenes. nih.gov These examples suggest that 1-bromo-1,3-pentadiyne could potentially undergo similar transformations under appropriate thermal or catalytic conditions to form brominated cyclic structures.
Cycloaddition Chemistry
The conjugated π-system of 1-bromo-1,3-pentadiyne allows it to participate in cycloaddition reactions, where it can act as either the 4π (diene) or 2π (dienophile) component.
Diels-Alder Reactions as Dienophiles or Diene Components
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comkhanacademy.org For a molecule to act as a diene in a Diels-Alder reaction, it must be able to adopt an s-cis conformation. study.comyoutube.com
While 1-bromo-1,3-pentadiyne is a diyne, by analogy to 1,3-dienes, its potential participation in Diels-Alder reactions can be considered. The presence of the bromine atom and the linear geometry of the alkyne groups would significantly influence its reactivity.
Drawing an analogy from the closely related (E)-2-bromo-4-aryl-1,3-pentadiene, which has been shown to undergo an unexpected double Diels-Alder reaction, highlights the potential for complex cycloaddition chemistry. nankai.edu.cn In this case, the brominated diene participates in a cascade involving organic-chemistry.orgstudy.com-hydrogen migration and HBr elimination to form bicyclic products. nankai.edu.cn
In a hypothetical Diels-Alder reaction, 1-bromo-1,3-pentadiyne could potentially react as a dienophile with a conventional diene. The electron-withdrawing nature of the bromine atom could activate the adjacent alkyne for reaction. Conversely, if it were to act as a diene component, it would require reaction with a highly reactive dienophile, and the geometry of the resulting cycloadduct would be influenced by the linear nature of the diyne.
| Reactant | Role | Potential Product | Notes |
| 1-Bromo-1,3-pentadiyne | Dienophile | Brominated cyclohexadiene derivative | Reacts with a conjugated diene. |
| 1-Bromo-1,3-pentadiyne | Diene | Highly unsaturated bicyclic system | Would require a highly reactive dienophile. Analogy drawn from brominated dienes. nankai.edu.cn |
[2+2] and [2+1] Cycloadditions Involving Alkyne Units
The conjugated alkyne units of 1,3-pentadiyne (B15493835), 1-bromo- are expected to be active participants in cycloaddition reactions, offering pathways to construct four- and three-membered ring systems.
[2+2] Cycloadditions: These reactions, which form cyclobutene (B1205218) derivatives, can be initiated thermally, photochemically, or through transition metal catalysis.
Photochemical [2+2] Cycloadditions: The absorption of UV light can excite one of the alkyne π-systems, leading to a concerted or stepwise reaction with an alkene to form a cyclobutene ring. libretexts.orgnih.gov The presence of the conjugated system in 1-bromo-1,3-pentadiyne allows for light absorption to facilitate such transformations.
Metal-Catalyzed [2+2] Cycloadditions: Transition metals, particularly gold(I) and ruthenium complexes, are known to catalyze the [2+2] cycloaddition of alkynes with alkenes under milder conditions. nih.govorganic-chemistry.org Studies on other haloalkynes have shown that the presence of a halogen can enhance the reactivity of the alkyne component in these catalytic cycles. acs.org For 1-bromo-1,3-pentadiyne, a catalyst could coordinate to one of the triple bonds, activating it for nucleophilic attack by an alkene, leading to the formation of a vinylcyclobutane product. The regioselectivity would be influenced by both electronic effects of the bromo-substituent and steric factors.
[2+1] Cycloadditions: These reactions typically involve a carbene or a metal center to add a single atom to a π-bond, forming a cyclopropene (B1174273) derivative. The reaction of 1-bromo-1,3-pentadiyne with a carbene source (e.g., from a diazo compound) would likely favor addition across the more electron-rich C3-C4 alkyne, although the terminal, halogenated alkyne could also react. Metal-catalyzed variants, such as those involving rhodium, can facilitate the [2+2+1] cycloaddition of dienes, alkenes, and carbon monoxide, suggesting that the diyne system could potentially engage in analogous transformations.
Rearrangement and Isomerization Pathways
The structural framework of 1-bromo-1,3-pentadiyne is susceptible to various rearrangements, which can be induced by thermal, photochemical, or catalytic (acid/base) means.
Thermal and Photochemical Isomerizations
While the linear structure of the diyne moiety precludes simple cis/trans isomerization, thermal or photochemical activation can induce more complex skeletal reorganizations.
Thermal Rearrangements: At elevated temperatures, typically under flash vacuum pyrolysis (FVP) conditions, conjugated systems can undergo significant rearrangement. wikipedia.org For 1-bromo-1,3-pentadiyne, potential pathways could include sigmatropic shifts or electrocyclization reactions if transient, more complex intermediates are formed. However, such conditions often lead to complex product mixtures or decomposition. Studies on related heteroatom-bridged diene-ynes suggest that aromatization via cyclization is a favored thermal pathway. uga.edu
Photochemical Isomerizations: Upon UV irradiation, the molecule can be promoted to an excited state, potentially leading to intramolecular cyclization or rearrangement to form strained cyclic isomers or allene-containing structures. While specific studies are lacking, the known photoisomerization of 1,3-dienes to cyclobutene derivatives suggests that intramolecular cycloaddition between the two alkyne units is a plausible, though likely high-energy, pathway. researchgate.net
Acid- and Base-Catalyzed Rearrangements
The reactivity of the diyne system is significantly influenced by the presence of acids or bases, which can catalyze distinct isomerization pathways.
Acid-Catalyzed Rearrangements: Protonation of one of the triple bonds by a strong acid can generate a vinyl cation intermediate. This reactive species can be captured by a nucleophile or undergo rearrangement. For instance, protonation could lead to the formation of an allene-containing carbocation, which could then rearrange to a more stable conjugated diene structure upon workup. mdpi.com
Base-Catalyzed Rearrangements: Strong bases can induce the isomerization of alkynes through a series of deprotonation/reprotonation steps, often leading to the migration of the triple bond. In a process analogous to the "zipper reaction," a sufficiently strong base (e.g., sodium amide) could deprotonate the methyl group, initiating a cascade of rearrangements via allenic intermediates to potentially form other pentadiyne isomers. researchgate.netyoutube.comyoutube.com The presence of the bromo-substituent would influence the regioselectivity of the initial deprotonation and the stability of the subsequent intermediates.
Redox Chemistry: Oxidation and Reduction Reactions
The two alkyne units and the carbon-bromine bond in 1,3-pentadiyne, 1-bromo- serve as reactive sites for a variety of oxidation and reduction reactions. The challenge in these transformations lies in achieving chemoselectivity.
Oxidation Reactions: Oxidative cleavage of the alkyne moieties is a primary transformation.
Ozonolysis: Treatment with ozone (O₃) followed by a workup would cleave both triple bonds. This would be expected to yield acetic acid (from the C4-C5 fragment) and bromoethanoic acid, with the central carbon (C3) being released as carbon dioxide. masterorganicchemistry.com
Permanganate (B83412) Oxidation: Strong oxidation with hot, acidic potassium permanganate (KMnO₄) would similarly lead to cleavage, producing carboxylic acids. stackexchange.comyoutube.com Under milder, neutral conditions, it might be possible to form a tetraketone, though this intermediate would be highly susceptible to further oxidation.
Reduction Reactions: Several methods are available for the reduction of alkynes and alkyl halides, with the choice of reagent determining the final product. organic-chemistry.orgorganicchemistrytutor.com
Catalytic Hydrogenation:
Complete Reduction: Using excess hydrogen gas (H₂) with a powerful catalyst like palladium (Pd/C), platinum (PtO₂), or nickel (Raney Ni) would lead to the complete saturation of the molecule, reducing both alkynes and the carbon-bromine bond (via hydrogenolysis) to yield pentane. libretexts.org
Partial Reduction (cis-Alkene): Employing a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), would selectively reduce the alkynes to cis-alkenes. The reaction could potentially be stopped after the reduction of one or both triple bonds, leading to (Z)-5-bromo-1,3-pentadiene or (3Z,5Z)-1-bromo-1,3,5-hexatriene analogues, though controlling selectivity would be difficult. libretexts.org
Dissolving Metal Reduction (trans-Alkene): The use of sodium or lithium metal in liquid ammonia (B1221849) (Na/NH₃) reduces alkynes to trans-alkenes via a radical anion mechanism. libretexts.orgyoutube.com This would be expected to produce the corresponding (E)-bromo-dienes. This method generally does not reduce isolated alkyl halides, suggesting the C-Br bond might remain intact.
The table below summarizes the expected outcomes of key redox reactions.
| Reagent/Condition | Reaction Type | Expected Major Product(s) |
| 1. O₃; 2. H₂O | Oxidation | Acetic acid + Bromoethanoic acid + CO₂ |
| Hot, acidic KMnO₄ | Oxidation | Acetic acid + Bromoethanoic acid + CO₂ |
| H₂ (excess), Pd/C | Reduction | Pentane |
| H₂, Lindlar's Catalyst | Reduction | (Z)-5-bromo-1,3-pentadiene and/or (3Z)-1-bromo-1,3-pentadiene |
| Na, liq. NH₃ | Reduction | (E)-5-bromo-1,3-pentadiene and/or (3E)-1-bromo-1,3-pentadiene |
Theoretical Chemistry and Mechanistic Elucidation
Quantum Mechanical Calculations (e.g., DFT) for Reaction Pathways and Transition States
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the complex reaction mechanisms of molecules like 1-bromo-1,3-pentadiyne. mdpi.com While specific DFT studies on this compound are not prominent, the methodology can be applied to predict its reactivity and rationalize experimental observations.
Reaction Pathways and Energetics: DFT calculations can map the potential energy surface for the reactions described above. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the activation barriers and reaction enthalpies. mdpi.com This allows for the prediction of the most favorable reaction pathway. For instance, in a [2+2] cycloaddition, DFT could determine whether a concerted or stepwise (diradical) mechanism is lower in energy and predict the regioselectivity of the addition.
Transition State Analysis: Locating and analyzing the geometry of transition states provides critical insight into the mechanism. For the acid- or base-catalyzed rearrangements, DFT can be used to model the structure of the key vinyl cation or allenic anion intermediates and the transition states leading to their formation and subsequent reaction.
Reactivity Indices: DFT-based reactivity indices, such as Fukui functions or local electrophilicity/nucleophilicity, can predict the most reactive sites within the molecule. researchgate.net For 1-bromo-1,3-pentadiyne, these calculations could predict which of the four sp-hybridized carbons is most susceptible to nucleophilic or electrophilic attack, thereby forecasting the regiochemical outcome of addition and cycloaddition reactions.
The table below outlines how DFT could be applied to study the reactivity of 1-bromo-1,3-pentadiyne.
| Reaction Type | Computational Objective | Insights Gained |
| [2+2] Cycloaddition | Calculate potential energy surface for concerted vs. stepwise pathways. | Reaction mechanism, activation energy, regioselectivity, stereoselectivity. |
| Base-Catalyzed Isomerization | Model deprotonation sites, allenic intermediates, and transition states. | Most likely isomerization pathway, relative stability of isomers. |
| Acid-Catalyzed Rearrangement | Determine the stability of various possible vinyl cation intermediates. | Plausible rearrangement mechanisms and prediction of the major product. |
| Redox Reactions | Analyze molecular orbitals (HOMO/LUMO) and bond dissociation energies. | Prediction of chemoselectivity (e.g., alkyne vs. C-Br bond reduction). |
Kinetic Studies and Reaction Rate Determination
There is no specific information available in the searched scientific literature regarding kinetic studies or the determination of reaction rates for 1,3-Pentadiyne, 1-bromo-. To experimentally determine these parameters, researchers would typically employ techniques that monitor the concentration of the reactant or a product over time. Methods such as spectroscopy (UV-Vis, NMR, IR), chromatography (GC, HPLC), or stopped-flow techniques are commonly used for this purpose.
The data obtained from such experiments would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant (k) at various temperatures. This information is crucial for understanding the factors that influence the speed of a reaction and for elucidating the reaction mechanism. A hypothetical data table for a kinetic study is presented below to illustrate how such data would be organized, though it must be emphasized that this is a template and does not represent actual experimental data for 1,3-Pentadiyne, 1-bromo-.
| Experiment | Initial [1,3-Pentadiyne, 1-bromo-] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
Spectroscopic and Computational Probing of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to understanding a reaction mechanism. For a molecule like 1,3-Pentadiyne, 1-bromo-, reactions could potentially proceed through various intermediates such as carbocations, carbanions, or radical species.
Spectroscopic techniques are invaluable for detecting and characterizing these transient species. For example, low-temperature matrix isolation coupled with IR or UV-Vis spectroscopy can trap and allow for the study of highly reactive intermediates. Time-resolved spectroscopy can monitor their formation and decay on very short timescales.
Computational chemistry provides a powerful complementary approach. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, predicting the structures and energies of reactants, transition states, intermediates, and products. These calculations can provide insights into the feasibility of different reaction pathways and help to interpret experimental spectroscopic data. A hypothetical table of computed energies for potential intermediates is shown below as an example of how such data would be presented.
| Intermediate Species | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Structure A | Data not available | Data not available | Data not available |
| Structure B | Data not available | Data not available | Data not available |
| Transition State AB | Data not available | Data not available | Data not available |
At present, no specific spectroscopic or computational studies focused on the reaction intermediates of 1,3-Pentadiyne, 1-bromo- have been found in the public domain.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Complex Molecule Synthesis
The inherent reactivity of the triple bonds and the carbon-bromine bond in 1-bromo-1,3-pentadiyne makes it a valuable precursor in the assembly of complex organic molecules. Its utility spans from the total synthesis of natural products to the construction of challenging cyclic systems and the development of novel bioactive compounds.
Precursor for Natural Product Total Synthesis
While direct examples of the total synthesis of a specific natural product utilizing 1-bromo-1,3-pentadiyne as a starting material are not extensively documented in readily available literature, the broader class of 1,3-diynes are recognized as crucial components in the synthesis of numerous natural products. mdpi.com The conjugated diyne motif is a recurring structural element in a variety of biologically active natural products. The presence of the bromo-substituent on 1,3-pentadiyne (B15493835) offers a strategic handle for carbon-carbon bond formation through well-established cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Suzuki couplings. These reactions allow for the introduction of the pentadiyne unit into a larger molecular framework, which can then be further elaborated to achieve the final natural product target.
The general strategy involves the coupling of the bromoalkyne with a suitable partner, followed by transformations of the diyne functionality, such as partial reduction, hydration, or cycloaddition, to construct the core structure of the natural product. The methyl group on the pentadiyne chain can also influence the reactivity and stereoselectivity of these transformations.
Construction of Challenging Carbocyclic and Heterocyclic Ring Systems
The construction of complex carbocyclic and heterocyclic ring systems is a cornerstone of modern organic synthesis. 1,3-Diynes, including 1-bromo-1,3-pentadiyne, serve as exceptional precursors for a variety of cycloaddition reactions, providing efficient pathways to diverse ring structures. mdpi.com
Carbocyclic Systems: The conjugated diyne system can participate in [4+2] cycloadditions (Diels-Alder reactions) with appropriate dienophiles to furnish six-membered carbocyclic rings. Furthermore, transition metal-catalyzed cyclization and annulation reactions of 1,3-diynes are powerful methods for constructing five- and six-membered rings. The bromo-substituent can be strategically employed in intramolecular coupling reactions to facilitate the formation of cyclic structures.
Heterocyclic Systems: The reactivity of the diyne moiety can be harnessed for the synthesis of a wide range of heterocycles. mdpi.com For instance, 1,3-dipolar cycloaddition reactions with azides, nitrile oxides, or nitrones can lead to the formation of five-membered nitrogen- and oxygen-containing heterocycles such as triazoles and isoxazoles, respectively. Additionally, annulation reactions with dinucleophiles can provide access to various fused heterocyclic systems. The bromoalkyne functionality is particularly useful in post-cyclization modifications, allowing for further functionalization of the heterocyclic core.
A summary of representative cycloaddition reactions involving 1,3-diynes is presented in the table below:
| Reaction Type | Reactant | Resulting Ring System |
| [4+2] Cycloaddition | Dienophile | Six-membered carbocycle |
| 1,3-Dipolar Cycloaddition | Azide | 1,2,3-Triazole |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |
| Annulation | Dinucleophile | Fused Heterocycles |
Synthesis of Bioactive Scaffolds
The development of novel bioactive scaffolds is a critical endeavor in medicinal chemistry. The structural motifs accessible from 1-bromo-1,3-pentadiyne, particularly the resulting heterocyclic and carbocyclic systems, are often found in molecules with significant biological activity. While specific studies focusing on the bioactivity of direct derivatives of 1-bromo-1,3-pentadiyne are limited, the broader class of diyne-containing compounds and their cyclized products have shown promise in various therapeutic areas.
The ability to construct diverse molecular frameworks through the reactions of 1-bromo-1,3-pentadiyne allows for the generation of compound libraries for high-throughput screening. The introduction of the pentadiyne unit can impart specific conformational constraints and electronic properties to a molecule, which can be crucial for its interaction with biological targets. The bromo-substituent further enables the exploration of structure-activity relationships through the synthesis of a wide range of analogues.
Polymer and Materials Chemistry
The unique electronic and structural features of 1,3-diynes make them attractive monomers for the synthesis of functional polymers and advanced materials. The incorporation of the rigid and conjugated pentadiyne unit into a polymer backbone can lead to materials with interesting optical, electronic, and thermal properties.
Incorporation into Polymer Backbones for Functional Materials
Although research on the homopolymerization of 1-bromo-1,3-pentadiyne is not widely reported, the incorporation of similar 1,3-diyne units into polymer backbones has been an active area of investigation. The diyne moiety can be introduced into a polymer chain through various polymerization techniques, including polycondensation and addition polymerization. The resulting polymers often exhibit enhanced thermal stability and can possess unique liquid crystalline or self-assembly properties. The bromine atom in 1-bromo-1,3-pentadiyne can serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
Precursors for Conjugated Polymers and Optoelectronic Materials
Conjugated polymers are a class of organic materials that have garnered significant attention for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The extended π-conjugation in these polymers is responsible for their unique electronic and optical properties.
1,3-Diyne units are valuable components in the design of novel conjugated polymers. anl.gov Their linear and rigid nature can lead to enhanced π-orbital overlap and improved charge carrier mobility in the resulting materials. The synthesis of such polymers often involves the cross-coupling of di-functionalized diyne monomers with other aromatic or heteroaromatic building blocks. In this context, a dihalo- or diethynyl- derivative of a larger molecule containing the 1,3-pentadiyne core could be envisioned as a monomer.
Below is a table summarizing the potential impact of incorporating 1,3-diyne units into conjugated polymers:
| Property | Impact of 1,3-Diyne Incorporation |
| Electronic Properties | Modulation of HOMO/LUMO levels, potential for high charge carrier mobility |
| Optical Properties | Influence on absorption and emission spectra |
| Structural Properties | Increased rigidity and linearity of the polymer backbone |
| Material Properties | Enhanced thermal stability |
Role in the Fabrication of Thin Films (drawing analogy from CVD of related compounds)
Chemical Vapor Deposition (CVD) is a sophisticated technique used to produce high-quality thin films on substrate surfaces through the reaction or decomposition of volatile precursor compounds from the gas phase. ruhr-uni-bochum.de The utility of a compound as a CVD precursor hinges on its volatility and its ability to controllably decompose at elevated temperatures to deposit the desired material.
While direct CVD studies using 1,3-pentadiyne, 1-bromo- are not documented, its potential can be inferred by analogy to related organobromine and organometallic compounds. For instance, CVD processes have been developed for cuprous halide thin films utilizing reactions between volatile copper precursors and hydrogen bromide (HBr) gas. harvard.edu Similarly, organoboron compounds like triethylboron are employed as single-source precursors to deposit boron-carbon thin films. diva-portal.org
Given its relatively low molecular weight, 1,3-pentadiyne, 1-bromo- is expected to possess sufficient volatility for use in a CVD process. Upon introduction into a heated reactor, it could serve as a single-source precursor for carbon-based thin films. Thermal decomposition on a heated substrate could lead to the formation of a bromine-doped carbonaceous film. The rigid, sp-hybridized carbon backbone of the polyyne could impart unique structural and electronic properties to the resulting film, potentially offering advantages in applications requiring materials with high conductivity and rigidity. wikipedia.org The presence of bromine in the precursor could allow for in-situ doping of the film or the creation of functionalized surfaces for subsequent chemical modification. This approach suggests a plausible, yet unexplored, route to novel thin-film materials.
Catalysis and Ligand Design (Potential Future Research)
In the field of organometallic chemistry and homogeneous catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of a metal catalyst. The unique structural features of 1,3-pentadiyne, 1-bromo- make it an intriguing candidate for future research in ligand design.
The core of the molecule is a rigid, linear polyyne chain. wikipedia.org This inherent rigidity is a highly desirable characteristic in ligand scaffolding, as it can enforce specific coordination geometries around a metal center, thereby influencing the steric and electronic environment of the catalytic site. The electron-rich alkyne moieties represent potential coordination sites, capable of binding to transition metals through their π-systems.
Furthermore, the terminal bromine atom serves as a versatile functional handle. This site opens several possibilities for ligand development:
Direct Metallation: The carbon-bromine bond could undergo oxidative addition to a low-valent metal center, forming a direct metal-alkynyl bond and incorporating the polyyne unit into the catalyst structure.
Synthetic Modification: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Sonogashira, Suzuki coupling) to attach other donor groups. This would allow for the construction of more complex, multidentate ligands where the 1,3-pentadiyne unit acts as a rigid spacer connecting different coordinating atoms.
Bridging Ligand: Its linear geometry makes it a suitable candidate to act as a bridging ligand, linking two metal centers. Such bimetallic complexes are of great interest for cooperative catalysis, where both metal centers participate in the reaction mechanism.
The conjugated π-system, combined with the electronic influence of the bromine and methyl termini, could finely tune the electronic properties of a coordinated metal center. This modulation is critical for optimizing catalytic activity and selectivity. While currently speculative, the potential of 1,3-pentadiyne, 1-bromo- as a foundational building block for a new class of rigid, functional ligands presents a compelling direction for future research in catalyst development.
Conclusion and Future Research Perspectives
Summary of Current Research Advancements
Research on 1-bromo-1,3-pentadiyne specifically is limited; however, significant progress has been made in the broader field of bromoalkynes and conjugated polyynes, providing a foundational understanding of its probable reactivity and utility.
The synthesis of bromoalkynes is well-established, with common methods including the electrophilic bromination of terminal alkynes. acs.org One of the most frequently employed techniques involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, which offers mild reaction conditions and high efficiency. acs.org Another approach is the direct oxidative halogenation of terminal alkynes using an oxidant like chloramine-B with sodium bromide as the halogen source. organic-chemistry.org These general methods are applicable to the synthesis of a wide range of 1-bromoalkynes and likely represent viable routes to 1-bromo-1,3-pentadiyne.
The reactivity of bromoalkynes is dominated by their utility in cross-coupling reactions, where the carbon-bromine bond can be readily activated by transition metal catalysts, most notably palladium and copper. organic-chemistry.orgorganic-chemistry.org These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures. For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes provides a straightforward route to unsymmetrical buta-1,3-diynes. organic-chemistry.org This type of reaction highlights the potential of 1-bromo-1,3-pentadiyne as a building block for the synthesis of extended polyyne chains.
The table below summarizes the key properties of 1-bromo-1,3-pentadiyne based on available data.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br | nih.govnist.gov |
| Molecular Weight | 142.981 g/mol | nist.gov |
| CAS Registry Number | 40201-94-3 | nist.gov |
| IUPAC Name | 1-bromopenta-1,3-diyne | nih.gov |
Identification of Remaining Research Gaps and Challenges
Despite the foundational knowledge from the broader class of bromoalkynes, significant research gaps exist specifically for 1-bromo-1,3-pentadiyne.
Detailed Synthetic Optimization and Characterization: While general methods for bromoalkyne synthesis exist, specific, optimized, and high-yielding protocols for 1-bromo-1,3-pentadiyne have not been extensively reported in the literature. Furthermore, comprehensive spectroscopic and crystallographic characterization of this compound is lacking.
Exploration of Reactivity: The full scope of 1-bromo-1,3-pentadiyne's reactivity remains largely unexplored. While its participation in cross-coupling reactions can be inferred, its behavior in other important transformations, such as cycloaddition reactions, nucleophilic substitution at the sp-hybridized carbon, and reactions involving the conjugated diyne system, requires systematic investigation. The stability of the compound, particularly in comparison to other polyynes which can be unstable, is also a critical area for study. rsc.org
Computational and Mechanistic Studies: There is a notable absence of detailed computational studies on the electronic structure, bond energies, and reaction mechanisms of 1-bromo-1,3-pentadiyne. Such studies would provide valuable insights into its reactivity and guide the design of new synthetic applications.
Challenges in the Synthesis of Asymmetric Diynes: The synthesis of unsymmetrical diynes, a class to which derivatives of 1-bromo-1,3-pentadiyne belong, can be challenging. organic-chemistry.org Achieving high selectivity and avoiding the formation of symmetrical byproducts during coupling reactions is a persistent challenge in polyyne chemistry. nih.gov
Emerging Methodologies and Synthetic Paradigms
The future of research on 1-bromo-1,3-pentadiyne will likely be shaped by emerging methodologies in organic synthesis.
Advanced Catalytic Systems: The development of novel and more efficient transition metal catalysts for cross-coupling reactions will undoubtedly expand the synthetic utility of 1-bromo-1,3-pentadiyne. This includes the use of catalysts that are more tolerant of various functional groups, operate under milder conditions, and offer higher selectivity. organic-chemistry.orgorganic-chemistry.org
Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis and manipulation of potentially unstable compounds like 1-bromo-1,3-pentadiyne. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can minimize the formation of byproducts and improve safety.
Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. Exploring the application of these methods to the reactions of 1-bromo-1,3-pentadiyne could open up new avenues for its functionalization.
Potential for Interdisciplinary Applications and Innovations
The unique structural features of 1-bromo-1,3-pentadiyne, namely its rigid, linear, and conjugated π-system, suggest a range of potential interdisciplinary applications.
Materials Science: Conjugated polyynes are of great interest in materials science due to their unique electronic and optical properties. acs.org Functionalized diynes and polyynes are building blocks for the synthesis of advanced materials such as molecular wires, organic semiconductors, and components of optoelectronic devices. rsc.orgrsc.org The bromine atom in 1-bromo-1,3-pentadiyne provides a convenient handle for its incorporation into larger polymeric or supramolecular structures. researchgate.net
Medicinal Chemistry: The rigid scaffold of diynes and polyynes can be used to design and synthesize novel pharmacologically active molecules. The ability to introduce various substituents via cross-coupling reactions with 1-bromo-1,3-pentadiyne could enable the generation of libraries of compounds for biological screening.
Surface Functionalization: The alkyne moiety is known to react with surfaces, such as gold nanoparticles, providing a method for surface functionalization. nih.gov 1-Bromo-1,3-pentadiyne and its derivatives could be used to modify the surfaces of materials to impart specific properties.
Q & A
Q. What are the critical safety protocols for handling 1-bromo-1,3-pentadiyne in laboratory settings?
Methodological Answer: Due to its high instability, 1-bromo-1,3-pentadiyne requires stringent safety measures. Distillation should be avoided unless conducted under inert atmospheres (e.g., nitrogen) and at controlled temperatures below its decomposition threshold. Evidence suggests that similar diyne compounds, such as 1,3-pentadiyne, can explosively decompose during distillation . Use blast shields, remote-controlled apparatus, and small-scale reactions. Safety data sheets for brominated alkyne analogs recommend storing the compound at low temperatures (0–6°C) in flame-resistant containers .
Q. What is the correct IUPAC nomenclature for 1-bromo-1,3-pentadiyne?
Methodological Answer: The IUPAC name follows the priority of numbering the longest carbon chain containing the triple bonds. The base structure, 1,3-pentadiyne, is a five-carbon chain with triple bonds at positions 1 and 3. The bromine substituent at position 1 is prioritized as the lowest possible number, resulting in "1-bromo-1,3-pentadiyne" . This aligns with the convention where substituents on terminal alkynes are assigned the first position.
Q. Which spectroscopic techniques are optimal for characterizing 1-bromo-1,3-pentadiyne?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the deshielded proton signals near the triple bonds and bromine atom. Mass spectrometry (MS) with electron ionization (EI) can identify molecular ion peaks (e.g., m/z 165 for C₅H₅Br) and fragmentation patterns. Infrared (IR) spectroscopy detects characteristic C≡C stretches (~2100–2260 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is recommended for purity analysis .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of 1-bromo-1,3-pentadiyne under varying conditions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model bond dissociation energies and electron density distributions to assess stability. Molecular dynamics simulations under thermal stress (e.g., 25–300°C) may reveal decomposition pathways. Frontier Molecular Orbital (FMO) analysis identifies reactive sites for electrophilic or nucleophilic attacks, particularly at the bromine-substituted carbon. These methods align with the FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven research .
Q. What synthetic strategies minimize side reactions during the preparation of 1-bromo-1,3-pentadiyne?
Methodological Answer: Bromination of 1,3-pentadiyne using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) can reduce electrophilic addition byproducts. Alternatively, Grignard reagent approaches (e.g., reacting propargyl magnesium bromide with 1,3-dibromopentane) may improve regioselectivity. Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps detect intermediates and optimize reaction quenching .
Q. How do steric and electronic effects influence substitution reactions at the bromine site in 1-bromo-1,3-pentadiyne?
Methodological Answer: The sp-hybridized carbon bonded to bromine creates a linear geometry, reducing steric hindrance but increasing electrophilicity. Nucleophilic substitution (Sₙ2) is unlikely due to the triple bond’s rigidity; instead, elimination or radical pathways dominate. Electronic effects can be probed via Hammett substituent constants, where electron-withdrawing groups (e.g., additional halogens) stabilize transition states. Comparative studies with analogs like 1-bromo-1,4-pentadiyne can isolate steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
